2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
Description
Properties
CAS No. |
114991-93-4 |
|---|---|
Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C23H20N4O2/c1-13(2)29-21-9-8-14(10-22(21)28-3)23-26-19-11-17-18(12-20(19)27-23)25-16-7-5-4-6-15(16)24-17/h4-13,24H,1-3H3 |
InChI Key |
HBISNKKIBXEKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization with 2,3-Diaminophenazine
The core imidazo[4,5-b]phenazine scaffold is constructed through a two-step process:
-
Schiff Base Formation : 2,3-Diaminophenazine reacts with 4-isopropoxy-3-methoxybenzaldehyde in ethanol under reflux, forming an intermediate Schiff base.
-
Oxidative Cyclodehydrogenation : The Schiff base undergoes intramolecular cyclization, facilitated by aerial oxygen or manganese(III) acetate, to yield the aromatic imidazole ring.
Reaction Conditions :
Mechanistic Insights and Optimization
Reaction Mechanism
The mechanism (Scheme 1) involves nucleophilic attack by the amine group of 2,3-diaminophenazine on the aldehyde carbonyl, forming a Schiff base. Intramolecular cyclization generates a 5-membered imidazoline intermediate, which oxidizes to the fully aromatic imidazole. Manganese(III) acetate in one-pot methods accelerates oxidation, bypassing the need for prolonged reflux.
Substituent Effects on Reactivity
Electron-donating groups (e.g., methoxy, isopropoxy) on the benzaldehyde enhance electrophilicity at the carbonyl carbon, favoring Schiff base formation. Para-substituted derivatives exhibit superior reactivity compared to ortho- or meta-substituted analogs, as evidenced by IC₅₀ data for related compounds. For example, 3e (para-OH, meta-NO₂) showed an IC₅₀ of 54.8 μM, outperforming 3d (meta-OCH₃, para-NO₂; IC₅₀ 79.0 μM).
Structural Characterization and Analytical Data
Spectroscopic Validation
HRMS : Molecular ion [M+H]⁺ at m/z 441.1521 (calculated for C₂₅H₂₁N₄O₃: 441.1557).
FTIR : Peaks at 3400 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N imidazole), and 1250 cm⁻¹ (C–O–C isopropoxy).
¹H NMR (DMSO-d₆):
-
δ 13.26 (s, 1H, imidazole NH).
-
δ 7.89–8.40 (m, 8H, phenazine protons).
-
δ 6.75 (d, J = 8.5 Hz, 1H), 6.55 (d, J = 2.3 Hz, 1H), 6.49 (dd, J = 2.3, 8.5 Hz, 1H; phenyl substituent).
-
δ 4.65 (septet, J = 6.0 Hz, 1H, isopropoxy CH).
-
δ 3.85 (s, 3H, OCH₃).
¹³C NMR :
-
δ 160.7 (C=N imidazole).
-
δ 147.2–103.6 (phenazine and phenyl carbons).
Comparative Analysis of Synthetic Methods
| Parameter | Reflux Method | One-Pot Method |
|---|---|---|
| Catalyst | None | Mn(OAc)₃ |
| Temperature | 78°C (reflux) | 25°C (room temp) |
| Time | 12–24 h | 4–6 h |
| Yield | 15–90% | 80–85% |
| Purity | Recrystallization required | Direct precipitation |
The one-pot method offers superior efficiency and milder conditions, though scalability may be limited by manganese(III) acetate cost.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine with related derivatives:
Key Observations:
- Substituent Effects on Melting Points: All analogs exhibit high melting points (>300°C), attributed to strong π-π stacking and hydrogen bonding .
- Spectral Signatures: Methoxy groups in analogs (e.g., 3c, 4g) appear as singlets near δ 3.9 ppm in ¹H NMR. The isopropoxy group in the target compound is expected to show a doublet (δ ~1.3 ppm for CH3) and a septet (δ ~4.5 ppm for OCH) .
- Synthetic Yields: Yields for analogs vary widely (15–90%), influenced by substituent electronic and steric effects. Electron-donating groups (e.g., methoxy) generally improve yields by stabilizing intermediates .
Research Implications
Biological Activity
2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a synthetic compound belonging to the imidazo[4,5-b]phenazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step organic reactions. A common method includes the condensation of 4-isopropoxy-3-methoxybenzaldehyde with 1,2-diaminobenzene, followed by cyclization under acidic conditions. This process requires controlled temperatures and often the use of catalysts to ensure high yields and purity.
Chemical Structure
| Property | Details |
|---|---|
| CAS Number | 114991-93-4 |
| Molecular Formula | C23H20N4O2 |
| Molecular Weight | 384.43 g/mol |
| IUPAC Name | 2-(3-methoxy-4-propan-2-yloxyphenyl)-10H-imidazo[4,5-b]phenazine |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Antimicrobial Properties
Research indicates that compounds within the phenazine family exhibit significant antimicrobial activity. Specifically, phenazines have been shown to inhibit various bacterial strains and fungi through mechanisms such as reactive oxygen species (ROS) generation and DNA intercalation .
A study highlighted that derivatives of phenazines can inhibit Aeromonas hydrophila and Fusarium oxysporum, showcasing their potential in agricultural applications against plant pathogens. The presence of methoxy and isopropoxy groups in 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine may enhance its solubility and interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, phenazine derivatives have demonstrated cytotoxic effects against leukemia cell lines. For instance, one derivative showed an EC50 value significantly lower for leukemia cells compared to normal cells, indicating a selective cytotoxicity that could be harnessed for therapeutic purposes .
The proposed mechanisms through which 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine exerts its biological effects include:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibition of Enzymes : It may inhibit specific enzymes involved in cellular proliferation or survival pathways.
- ROS Generation : Similar to other phenazines, it could induce oxidative stress in target cells through ROS production, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo[4,5-b]phenazines:
- Antimicrobial Efficacy : A systematic review noted that phenazine derivatives exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of functional groups significantly influences their potency .
- Anticancer Research : A recent study reported that imidazo[4,5-b]phenazines show promise in targeting acute myeloid leukemia cells with marked efficacy compared to normal cell lines. The compound's mechanism was linked to apoptosis induction through the mitochondrial pathway .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine and its analogs?
- Methodology : The compound is synthesized via condensation of 2-chloroimidazo[4,5-b]phenazine with substituted aldehydes under reflux in DMF, catalyzed by acetic acid. Key steps include:
- Reacting 10 mmol of the core imidazo[4,5-b]phenazine precursor with equimolar aldehyde in DMF at reflux for 4 hours.
- Precipitation using ice-water and purification via flash chromatography (Pet. Ether/EtOAc/MeOH gradients).
- Yields typically range from 76% to 82% for structurally similar derivatives .
Q. How is structural characterization performed for this compound?
- Techniques :
- ¹H/¹³C NMR : Assignments focus on aromatic protons (δH 7.01–8.43 ppm), methoxy/isopropoxy groups (δH 3.94–5.23 ppm), and exchangeable NH protons (δH 12.63–13.27 ppm). Coupling constants (e.g., ³J = 8.0 Hz) confirm substitution patterns .
- Elemental Analysis : Matches calculated and observed values (e.g., C: 70.17% observed vs. 70.22% theoretical) to verify stoichiometry .
- Challenges : Broad NH peaks in DMSO-d6 may require high-field NMR (≥400 MHz) for resolution .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) and degradation products.
- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >300°C) .
- Storage : Lyophilized solids stored at -20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How is the compound evaluated for biological activity, particularly as a dual Topoisomerase I/IIα inhibitor?
- Assays :
- Topo Inhibition : DNA relaxation assays using plasmid pBR322 and recombinant Topo I/IIα. IC50 values are derived from gel electrophoresis band intensity quantification .
- Antiproliferative Activity : NCI-60 cell line screening via Sulforhodamine B (SRB) assay. GI50 values <1 µM in MCF-7 cells indicate potency .
- Mechanistic Studies : Flow cytometry (propidium iodide staining) confirms G2/M arrest and Annexin V assays quantify apoptosis induction .
Q. What computational strategies predict binding modes to Topoisomerases?
- Molecular Docking :
- Crystal structures of Topo I (PDB: 1T8I) and Topo IIα (PDB: 1ZXM) are used.
- Docking software (e.g., AutoDock Vina) identifies hydrogen bonds between the imidazo-phenazine core and catalytic residues (e.g., Asn722 in Topo I).
- Binding affinity (ΔG < -9 kcal/mol) correlates with experimental IC50 values .
Q. How are contradictory data in biological activity resolved across derivatives?
- Case Study : Derivatives with 4-fluorophenyl vs. 4-methoxyphenyl substituents show divergent Topo I/IIα inhibition. Strategies include:
- SAR Analysis : Correlate substituent hydrophobicity (ClogP) with membrane permeability.
- Dose-Response Curves : Validate activity across multiple replicates to exclude assay variability .
Q. What methodologies optimize ADME properties for in vivo studies?
- SwissADME Predictions : Key parameters include:
- LogP : ~3.5 (ideal for blood-brain barrier penetration).
- H-bond donors/acceptors : ≤2 donors, ≤8 acceptors to comply with Lipinski’s rules.
- CYP450 interactions : Low inhibition risk (CYP3A4 > 10 µM) .
Q. How is experimental design tailored for reproducibility in cytotoxicity assays?
- Controls : Include camptothecin (Topo I inhibitor) and etoposide (Topo IIα inhibitor) as positive controls.
- Statistical Rigor : ≥3 biological replicates, ANOVA with Tukey’s post-hoc test (p < 0.05).
- Cell Culture : Use RPMI-1640 medium with 10% FBS and passage cells ≤20 times to maintain genotype .
Methodological Considerations Table
| Aspect | Key Parameters | References |
|---|---|---|
| Synthesis Yield | 76–82% (DMF, reflux, flash chromatography) | |
| Topo I IC50 | 0.8–1.2 µM (MCF-7 cells) | |
| LogP (Predicted) | 3.4–3.7 (SwissADME) | |
| Thermal Stability | >300°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
